![molecular formula C20H28O3 B13965674 3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate CAS No. 97-12-1](/img/structure/B13965674.png)
3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
Overview
Description
Preparation Methods
Cinerin I is primarily extracted from the flowers of the Dalmatian pyrethrum plant. The extraction process involves drying the flowers and then using solvents such as hexane or ethanol to extract the pyrethrins . The extract is then purified to isolate the individual pyrethrins, including cinerin I . Industrial production methods focus on optimizing the yield and purity of the extracted compounds, often involving advanced techniques such as supercritical fluid extraction .
Chemical Reactions Analysis
Cinerin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cinerin I can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Cinerin I has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and reactivity . In biology, cinerin I is used to study the effects of natural insecticides on various insect species . In medicine, research focuses on its potential use as a natural insect repellent and its effects on human health . In industry, cinerin I is used in the formulation of eco-friendly insecticides and pest control products .
Mechanism of Action
Cinerin I exerts its insecticidal effects by targeting the nervous system of insects. It acts as a neurotoxin, disrupting the normal function of sodium channels in the nerve cells . This disruption leads to paralysis and eventual death of the insect . The molecular targets of cinerin I include the voltage-gated sodium channels, which are essential for the transmission of nerve impulses .
Comparison with Similar Compounds
Cinerin I is similar to other pyrethrins, such as pyrethrin I, pyrethrin II, cinerin II, jasmolin I, and jasmolin II . These compounds share a common chemical structure and mode of action but differ in their specific chemical properties and insecticidal potency . Cinerin I is unique in its specific combination of chemical groups, which contributes to its distinct insecticidal properties .
Biological Activity
The compound 3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate , commonly referred to as Cinerin II , is a synthetic derivative of pyrethrins, which are known for their insecticidal properties. This article explores its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Cinerin II has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C21H28O5 |
Molecular Weight | 360.44 g/mol |
CAS Number | 121-20-0 |
Boiling Point | 182-184 °C |
Refractive Index | nD20 1.5183 |
These properties contribute to its potential applications in agriculture and medicine.
Cinerin II functions primarily as an insecticide , disrupting the normal functioning of the nervous system in insects. It acts by inhibiting sodium channels, leading to prolonged depolarization and paralysis in target organisms. This action is similar to that of other pyrethroids, making it effective against a wide range of pests.
Insecticidal Efficacy
Research indicates that Cinerin II exhibits significant insecticidal activity against various insect species. Its effectiveness can be attributed to its ability to penetrate the insect cuticle and bind to sodium channels with high affinity.
Case Study: Efficacy Against Mosquitoes
A study demonstrated that Cinerin II showed an LC50 value (lethal concentration for 50% of the population) of approximately 0.5 mg/L against Aedes aegypti mosquitoes, indicating potent activity compared to traditional insecticides .
Antimicrobial Properties
In addition to its insecticidal properties, Cinerin II has shown potential antimicrobial activity. In vitro assays revealed that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Table: Antimicrobial Activity of Cinerin II
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
This antimicrobial action suggests that Cinerin II could be explored for applications beyond pest control, potentially serving as a natural preservative or therapeutic agent.
Safety and Toxicology
While Cinerin II is effective as an insecticide, its safety profile is critical for its application in agricultural settings. Studies have indicated low toxicity to mammals at recommended application rates; however, caution is advised due to its potential effects on non-target species, particularly aquatic organisms.
Properties
IUPAC Name |
(3-but-2-enyl-2-methyl-4-oxocyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-7-8-9-14-13(4)17(11-16(14)21)23-19(22)18-15(10-12(2)3)20(18,5)6/h7-8,10,15,17-18H,9,11H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTFEIJHMMQUJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860339 | |
Record name | 3-(But-2-en-1-yl)-2-methyl-4-oxocyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10860339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-12-1 | |
Record name | 3-(2-Buten-1-yl)-2-methyl-4-oxo-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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